molecular formula C14H17F3N2O2 B6904879 N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B6904879
M. Wt: 302.29 g/mol
InChI Key: QIIGIYDVJVYYGG-UHFFFAOYSA-N
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Description

N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including a pyridine ring substituted with a trifluoromethyl group and a carboxamide group attached to a 2,2-dimethyloxane moiety

Properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-13(2)7-10(5-6-21-13)19-12(20)9-3-4-11(18-8-9)14(15,16)17/h3-4,8,10H,5-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIGIYDVJVYYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CN=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3-cyanopyridine and trifluoromethyl ketone.

    Introduction of the Oxane Moiety: The 2,2-dimethyloxane group can be introduced via a nucleophilic substitution reaction, where a suitable oxane precursor reacts with the pyridine derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxane moiety, leading to the formation of oxane oxides.

    Reduction: Reduction reactions can target the pyridine ring or the carboxamide group, potentially converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors. Studies may focus on its bioavailability, metabolic stability, and therapeutic efficacy.

Industry

In the industrial sector, this compound is explored for its use in the development of agrochemicals, such as herbicides and insecticides. Its ability to interact with biological targets in pests makes it a valuable compound for crop protection.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the carboxamide group facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethyloxan-4-yl)-6-methylpyridine-3-carboxamide: Similar structure but lacks the trifluoromethyl group.

    N-(2,2-dimethyloxan-4-yl)-6-chloropyridine-3-carboxamide: Contains a chlorine atom instead of a trifluoromethyl group.

    N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-2-carboxamide: The carboxamide group is positioned differently on the pyridine ring.

Uniqueness

N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

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